CID 156588462
Description
CID 156588462 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, similar CIDs (e.g., PubChem ID 53216313 and 2049887) are characterized by parameters such as molecular formula, solubility, LogP, and synthetic accessibility, which are critical for comparative analyses .
In the absence of explicit data for this compound, standard characterization methods can be inferred from the evidence. These include:
- Structural analysis: Techniques like GC-MS and LC-ESI-MS are employed to determine molecular weight and fragmentation patterns, as seen in studies on ginsenosides and boronic acid derivatives .
- Physicochemical profiling: Parameters such as topological polar surface area (TPSA), LogP, and bioavailability scores are routinely calculated for compound comparison .
Properties
Molecular Formula |
C20H11Br2HgNaO6 |
|---|---|
Molecular Weight |
730.7 g/mol |
InChI |
InChI=1S/C20H9Br2O5.Hg.Na.H2O/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;;/h1-7,23-24H;;;1H2 |
InChI Key |
HMISYKAXTUVLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)[Hg])O)Br.O.[Na] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 156588462 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the use of specialized reagents and controlled reaction environments to ensure the purity and yield of the compound. Detailed information on the exact synthetic routes and industrial production methods for this compound can be found in scientific literature and patents.
Chemical Reactions Analysis
CID 156588462 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups.
Scientific Research Applications
CID 156588462 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions, cellular processes, or as a probe for specific biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of CID 156588462 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provides frameworks for comparing compounds using structural, synthetic, and bioactivity data. Below is a hypothetical comparison based on methodologies from the provided sources.
Table 1: Key Physicochemical Properties of CID 156588462 and Analogous Compounds
Note: Specific data for this compound is unavailable in the provided evidence. The table above uses analogous compounds from to illustrate comparative parameters.
Key Findings from Comparative Studies:
Structural Similarity :
- Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high GI absorption and BBB permeability due to low TPSA (<50 Ų), making them suitable for CNS-targeted drug design .
- Heterocyclic compounds like 5-fluorobenzothiazole (CAS 20358-06-9) show moderate LogP values (~2.1–2.8), balancing lipophilicity and solubility for oral bioavailability .
Synthetic Methods :
- Palladium-catalyzed cross-coupling reactions are standard for synthesizing aryl boronic acids, as seen in CAS 1046861-20-4 .
- Thiazole derivatives (e.g., CAS 20358-06-9) are synthesized via nucleophilic substitution or cyclization reactions under mild conditions .
Fluorinated thiazoles may exhibit CYP1A2 inhibition, as seen in CAS 20358-06-9, necessitating safety evaluations in drug development .
Methodological Considerations for Comparative Studies
The evidence emphasizes rigorous protocols for compound comparison:
- Analytical Validation: LC-ESI-MS with collision-induced dissociation (CID) is critical for structural elucidation, as demonstrated in differentiating ginsenoside isomers .
- Data Reporting : Journals like Medicinal Chemistry Research require detailed spectral data, synthetic protocols, and statistical validation of bioactivity results .
- Reference Standards : Proper citation of PubChem entries, CAS numbers, and IUPAC names ensures reproducibility and avoids ambiguity .
Q & A
How can I formulate a focused research question for studying CID 156588462?
Methodological Answer:
- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question .
- Example: "How does the molecular structure of this compound (intervention) influence its binding affinity (outcome) compared to analogous compounds (comparison) in vitro (population) over 24-hour exposure (time)?"
- Ensure alignment with gaps identified in literature reviews (e.g., unexplored mechanistic pathways or contradictory prior results) .
Table 1: Frameworks for Research Question Development
| Framework | Components | Application Example |
|---|---|---|
| PICOT | Population, Intervention, Comparison, Outcome, Time | Study pharmacokinetics of this compound vs. CID X in murine models. |
| FINER | Feasibility, Interest, Novelty, Ethics, Relevance | Prioritize questions addressing understudied toxicity profiles. |
Q. What are best practices for designing reproducible experiments with this compound?
Methodological Answer:
- Replication: Include positive/negative controls and specify instrument calibration (e.g., HPLC conditions) .
- Documentation: Follow IUPAC naming conventions and report purity thresholds (e.g., ≥95% by NMR) .
- Data Transparency: Publish raw spectral data (e.g., IR, mass spectrometry) in supplementary materials to enable replication .
Q. Table 2: Key Experimental Design Components
| Component | Details |
|---|---|
| Controls | Positive (known active compound), negative (solvent-only), and blank samples. |
| Instrumentation | Specify make/model (e.g., Bruker Avance III HD 600 MHz NMR). |
| Reagent Sources | Cite suppliers (e.g., Sigma-Aldryl, ≥99% purity). |
Advanced Research Questions
Q. How should researchers analyze contradictory data in studies involving this compound?
Methodological Answer:
- Identify Principal Contradictions: Determine if discrepancies arise from methodological variability (e.g., solvent polarity affecting reactivity) or intrinsic compound behavior .
- Triangulation: Cross-validate results using multiple techniques (e.g., X-ray crystallography + computational docking) .
- Iterative Reanalysis: Apply statistical tools (e.g., Grubbs’ test for outliers) and revisit experimental conditions .
Q. Table 3: Strategies for Resolving Data Contradictions
| Strategy | Example |
|---|---|
| Methodological Audit | Compare pH levels in conflicting solubility studies. |
| Interdisciplinary Collaboration | Partner with computational chemists to model conflicting reaction pathways. |
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
Methodological Answer:
- Integrate Techniques: Combine synthetic chemistry (e.g., SAR analysis) with biophysical assays (e.g., SPR for binding kinetics) .
- Leverage Literature: Systematically review adjacent fields (e.g., this compound’s analogs in oncology vs. antimicrobial research) .
- Ethical Considerations: Address potential dual-use risks (e.g., toxicity data misuse) during interdisciplinary collaboration .
Q. What statistical validation methods are critical for high-confidence results?
Methodological Answer:
- Dose-Response Analysis: Report IC₅₀/EC₅₀ values with 95% confidence intervals and use nonlinear regression models (e.g., Hill equation) .
- Power Analysis: Predefine sample sizes to ensure statistical significance (e.g., α=0.05, β=0.2) .
- Open-Source Tools: Utilize platforms like R/Bioconductor for reproducible bioinformatics workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
